7-Isocyanato-2,3-dihydrobenzo[b]furan is a chemical compound characterized by its unique structure and reactivity. It is part of the benzo[b]furan family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The compound features an isocyanate functional group, which is significant for its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.
7-Isocyanato-2,3-dihydrobenzo[b]furan belongs to the class of isocyanates and heterocyclic compounds. Isocyanates are known for their reactivity with amines and alcohols, forming ureas and carbamates, respectively. This compound can also be classified under organic compounds due to its carbon-based structure.
The synthesis of 7-Isocyanato-2,3-dihydrobenzo[b]furan typically involves the following methods:
For example, one method involves treating a suitable benzo[b]furan derivative with an isocyanate reagent under controlled temperature conditions to facilitate the formation of the isocyanate group without decomposing sensitive functional groups. Yields can vary based on the specific conditions used.
The molecular formula for 7-Isocyanato-2,3-dihydrobenzo[b]furan is , with a molecular weight of approximately 189.21 g/mol. Its structure includes:
7-Isocyanato-2,3-dihydrobenzo[b]furan participates in several types of chemical reactions:
These reactions are significant for developing new compounds with enhanced biological activity or modified properties. For instance, the reactivity of the isocyanate group allows for the formation of various derivatives that can be screened for pharmacological activity.
The mechanism of action for 7-Isocyanato-2,3-dihydrobenzo[b]furan primarily involves its interaction with biological macromolecules:
Studies have shown that such modifications can influence various cellular processes, including proliferation and apoptosis. This mechanism underscores the potential therapeutic applications of this compound in cancer treatment and other diseases.
Relevant data include:
7-Isocyanato-2,3-dihydrobenzo[b]furan has several applications in scientific research:
The compound's unique properties enable researchers to explore new therapeutic avenues and enhance existing medicinal chemistry frameworks .
The strategic disconnection of 7-isocyanato-2,3-dihydrobenzo[b]furan (C₉H₇NO₂) reveals two primary synthons: a 7-amino-2,3-dihydrobenzo[b]furan precursor and a carbonyl-containing reagent for isocyanate formation. Alternatively, the molecule can be dissected at the heterocyclic oxygen, suggesting ortho-functionalized phenols and halo-alcohols as potential starting materials. The 7-position's electronic orientation (meta-directing) necessitates specific regioselective approaches for isocyanate installation, favoring electrophilic aromatic substitution or directed metalation strategies prior to functional group manipulation [8] [9].
A high-yielding route employs 7-iodo-2,3-dihydrobenzo[b]furan (CAS 264617-03-0) as a key intermediate. This compound is synthesized via Pd(0)-catalyzed intramolecular C–O coupling of ortho-allyloxy iodobenzenes:
2-Allyloxy-4-iodophenol + Pd(PPh₃)₄ → 7-Iodo-2,3-dihydrobenzo[b]furan (85% yield)
This method leverages the enhanced reactivity of the iodo substituent at the 7-position, providing a versatile handle for subsequent amination and isocyanate formation [5] [6].
Acid-mediated cyclization offers a cost-effective alternative. Treatment of 2-(3-hydroxypropyl)phenol with polyphosphoric acid (PPA) at 80°C achieves ring closure, yielding the dihydrobenzofuran scaffold. Regioselective functionalization at the 7-position is then accomplished via directed ortho-metalation (DoM) using n-BuLi/TMEDA, followed by iodination to generate the 7-iodo derivative crucial for downstream transformations [6] [8].
Table 1: Core Synthesis Method Comparison
Method | Key Intermediate | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Pd-Catalyzed Cyclization | 7-Iodo-2,3-DHF | 78-85 | High (C7) | Catalyst cost |
Electrophilic Cyclization | 2-(3-Hydroxypropyl)phenol | 65-72 | Moderate | Requires functionalization |
The most direct route involves converting 7-amino-2,3-dihydrobenzo[b]furan to the isocyanate using triphosgene (bis(trichloromethyl) carbonate) under anhydrous conditions:
7-NH₂-DHF + Cl₃COC(O)OCCl₃ → 7-NCO-DHF + 3 HCl + 3 CO₂
Reaction conditions:
An alternative employs 7-carboxy-2,3-dihydrobenzo[b]furan (accessible via hydrolysis of ester precursors reported in analgesic syntheses). The acid is converted to the acyl azide using diphenylphosphoryl azide (DPPA), followed by thermal rearrangement:
7-COOH-DHF → (1) DPPA, Et₃N → (2) Δ → 7-NCO-DHF + N₂
This method avoids handling toxic phosgene derivatives but requires careful temperature control to prevent azide decomposition [1] [9].
5-Nitro-2-hydroxyacetophenone undergoes reductive cyclization with NaBH₄/CeCl₃, yielding 7-nitro-2,3-dihydrobenzo[b]furan. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, which is then converted to isocyanate via triphosgene. This route demonstrates adaptability for C5-substituted analogs [4] [6].
While not directly applied to the isocyanate, enzymatic resolutions of ester precursors (e.g., ethyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate) using Candida antarctica lipase B (CAL-B) achieve >99% ee. This highlights potential for asymmetric synthesis of chiral dihydrobenzofuran intermediates, though the 3-carboxy derivatives differ from the target C3-unsubstituted system [1].
Critical spectroscopic signatures confirm successful synthesis:
Table 2: Key Spectral Assignments
Technique | Signal | Assignment |
---|---|---|
¹³C NMR | δ 122.8 | N=C=O carbon |
δ 160.5 | C7 (ipso) | |
δ 128.7, 114.2, 109.4 | C4, C5, C6 | |
δ 71.4, 29.3 | C2, C3 | |
HPLC | tR = 8.7 min | Purity >98% (C18 reverse phase) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: